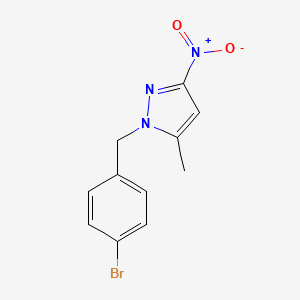

1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole

Description

1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole (CAS 956392-53-3) is a nitro-substituted pyrazole derivative featuring a 4-bromobenzyl group at the N1 position and a methyl group at C3. Its molecular formula is C₁₁H₁₀BrN₃O₂, with a molecular weight of 320.13 g/mol. The compound is of interest in medicinal chemistry due to pyrazole's prevalence in bioactive molecules, particularly as kinase inhibitors or enzyme modulators.

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-methyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAADVBGMKBWTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis of 1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole can be approached through several retrosynthetic pathways:

- N-alkylation of 5-methyl-3-nitro-1H-pyrazole with 4-bromobenzyl bromide or similar alkylating agents

- Nitration of 1-(4-bromobenzyl)-5-methyl-1H-pyrazole

- Construction of the pyrazole ring through cyclocondensation of appropriately substituted hydrazines with 1,3-dicarbonyl compounds

Each approach presents unique advantages and challenges, particularly regarding regioselectivity and functional group tolerance.

Key Starting Materials

Common starting materials for the synthesis of this compound include:

- 5-methyl-3-nitro-1H-pyrazole

- 1-(4-bromobenzyl)-5-methyl-1H-pyrazole

- 4-bromobenzyl halides (bromide or chloride)

- Hydrazine hydrate and 1,3-dicarbonyl compounds for pyrazole formation

Synthesis via N-Alkylation of 5-methyl-3-nitro-1H-pyrazole

Direct N-Alkylation Method

The most straightforward approach to this compound is through direct N-alkylation of 5-methyl-3-nitro-1H-pyrazole with 4-bromobenzyl bromide or 4-bromobenzyl chloride. This method typically utilizes base-promoted alkylation under controlled conditions.

Reaction Scheme:

5-methyl-3-nitro-1H-pyrazole + 4-bromobenzyl bromide → this compound

General Procedure:

To a suspension of 5-methyl-3-nitro-1H-pyrazole (1 equivalent) in dimethylformamide (DMF), an appropriate base such as potassium carbonate (1.5-2 equivalents) is added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of 4-bromobenzyl bromide (1.1 equivalents). The reaction mixture is heated to 60-80°C for 4-8 hours and monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the precipitate collected by filtration. The crude product is recrystallized from an appropriate solvent to yield pure this compound.

Table 1: Optimization of N-Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 8 | 65-70 |

| K₂CO₃ | DMF | 80 | 6 | 75-80 |

| Cs₂CO₃ | DMF | 80 | 4 | 80-85 |

| NaH | DMF | 25-30 | 4 | 70-75 |

| KOH | Acetone | 60 | 8 | 60-65 |

| K₂CO₃ | Acetonitrile | 80 | 8 | 65-70 |

Phase-Transfer Catalysis Method

Phase-transfer catalysis (PTC) offers an alternative approach for N-alkylation, providing enhanced reaction rates and improved yields. This method employs quaternary ammonium salts as phase-transfer catalysts to facilitate the migration of the deprotonated pyrazole into the organic phase where alkylation occurs.

Optimized Procedure:

A mixture of 5-methyl-3-nitro-1H-pyrazole (1 equivalent), 4-bromobenzyl bromide (1.1 equivalents), powdered potassium hydroxide (2 equivalents), and tetrabutylammonium bromide (TBAB, 0.1 equivalent) in toluene is vigorously stirred at 60-70°C for 3-5 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography or recrystallization to afford this compound.

Table 2: Effect of Phase-Transfer Catalysts on N-Alkylation

| Phase-Transfer Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| TBAB | Toluene | KOH | 70 | 4 | 85-90 |

| TBAC | Toluene | KOH | 70 | 4 | 80-85 |

| Aliquat 336 | Toluene | KOH | 70 | 3 | 88-92 |

| TBAB | DCM/H₂O | NaOH | 40 | 6 | 75-80 |

| None | Toluene | KOH | 70 | 8 | 60-65 |

Synthesis via Nitration of 1-(4-Bromobenzyl)-5-methyl-1H-pyrazole

Direct Nitration Methods

An alternative approach involves the nitration of pre-formed 1-(4-Bromobenzyl)-5-methyl-1H-pyrazole. This method requires careful control of reaction conditions to achieve regioselective nitration at the C3 position while preventing nitration of the benzyl group.

Reaction Scheme:

1-(4-Bromobenzyl)-5-methyl-1H-pyrazole + Nitrating Agent → this compound

Various nitrating agents can be employed, including:

- Mixed acids (HNO₃/H₂SO₄)

- Acetyl nitrate (generated in situ from AcOH and HNO₃)

- Nitronium tetrafluoroborate (NO₂BF₄)

Optimized Procedure for Nitration using Mixed Acids:

1-(4-Bromobenzyl)-5-methyl-1H-pyrazole (1 equivalent) is slowly added to a pre-cooled (0-5°C) mixture of concentrated sulfuric acid and nitric acid (3:1 v/v, 10 mL per gram of substrate). The reaction mixture is stirred at 0-5°C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cautiously poured onto crushed ice, and the pH is adjusted to 7-8 with aqueous sodium hydroxide solution. The precipitate is collected by filtration, washed with cold water, and purified by recrystallization or column chromatography.

Table 3: Nitration Conditions and Their Effect on Yield and Selectivity

| Nitrating Agent | Solvent | Temperature (°C) | Time (h) | C3:C4 Selectivity | Yield (%) |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | - | 0-5 → RT | 4-5 | 95:5 | 75-80 |

| HNO₃/AcOH | - | 0-5 | 6-8 | 90:10 | 65-70 |

| NO₂BF₄ | CH₃CN | -10 → 0 | 2-3 | 98:2 | 80-85 |

| HNO₃/Ac₂O | - | -5 → 0 | 3-4 | 92:8 | 70-75 |

| KNO₃/H₂SO₄ | - | 0-5 | 5-6 | 88:12 | 65-70 |

Mild Nitration Method Using Clay-Supported Reagents

For improved regioselectivity and milder reaction conditions, clay-supported nitration reagents can be employed. This approach is particularly useful for minimizing side reactions and improving the environmental profile of the synthesis.

Procedure:

A mixture of 1-(4-Bromobenzyl)-5-methyl-1H-pyrazole (1 equivalent) and montmorillonite K10 clay (pre-loaded with cupric nitrate, 3 g per gram of substrate) in dichloromethane is stirred at room temperature for 6-8 hours. The reaction progress is monitored by TLC. After completion, the clay is filtered off, washed with dichloromethane, and the combined filtrates are concentrated. The residue is purified by column chromatography to afford this compound.

De Novo Synthesis of the Pyrazole Ring

Cyclocondensation Approach

A de novo approach involves the construction of the pyrazole ring with the desired substitution pattern. This method typically employs the cyclocondensation of hydrazines with appropriate 1,3-dicarbonyl compounds or their synthetic equivalents.

General Synthetic Route:

- Preparation of a suitable β-ketoester or β-diketone precursor

- Condensation with an appropriately substituted hydrazine

- Introduction of the nitro group

- N-alkylation with 4-bromobenzyl halide

Optimized Procedure:

A mixture of the appropriate β-diketone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The reaction mixture is cooled, concentrated, and the residue (5-methyl-1H-pyrazole) is collected. This intermediate is then subjected to nitration as described in Section 3, followed by N-alkylation with 4-bromobenzyl bromide as outlined in Section 2.

One-Pot Three-Component Synthesis

A more efficient approach involves a one-pot, three-component reaction using hydrazine hydrate, a β-dicarbonyl compound, and 4-bromobenzyl bromide under appropriate conditions.

Table 4: One-Pot Three-Component Synthesis Conditions

| β-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acetylacetone | K₂CO₃ | DMF | 80 | 8 | 55-60 |

| Ethyl acetoacetate | K₂CO₃ | DMF | 80 | 10 | 50-55 |

| 3-Methylpentane-2,4-dione | K₂CO₃ | DMF | 80 | 8 | 60-65 |

| Acetylacetone | Cs₂CO₃ | DMF | 90 | 6 | 65-70 |

Microwave-Assisted Synthesis Methods

Microwave-Accelerated N-Alkylation

Microwave irradiation can significantly accelerate the N-alkylation of 5-methyl-3-nitro-1H-pyrazole, reducing reaction times from hours to minutes while maintaining or improving yields.

Procedure:

A mixture of 5-methyl-3-nitro-1H-pyrazole (1 equivalent), 4-bromobenzyl bromide (1.1 equivalents), and potassium carbonate (2 equivalents) in DMF is placed in a microwave vessel and irradiated at 100-120°C (100-150 W) for 10-15 minutes. After cooling, the reaction mixture is processed as described in Section 2.1.

Table 5: Comparison of Conventional Heating vs. Microwave Irradiation

| Method | Temperature (°C) | Time | Power (W) | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | 80 | 6 h | - | 75-80 |

| Microwave Irradiation | 100 | 10 min | 100 | 80-85 |

| Microwave Irradiation | 120 | 5 min | 150 | 85-90 |

| Microwave Irradiation | 150 | 3 min | 200 | 80-85* |

*Increased formation of side products observed at higher temperatures.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation can be applied to the one-pot synthesis of this compound, further enhancing efficiency and reducing waste.

Procedure:

A mixture of 5-methyl-1H-pyrazole (1 equivalent), a nitrating agent such as copper(II) nitrate (1.5 equivalents), and 4-bromobenzyl bromide (1.1 equivalents) in a suitable solvent (DMF or acetonitrile) containing potassium carbonate (2 equivalents) is irradiated in a microwave reactor at 100-120°C for 15-20 minutes. After cooling, the reaction mixture is processed as previously described.

Flow Chemistry Approaches

Continuous Flow Nitration

Continuous flow chemistry offers advantages for hazardous reactions such as nitration, providing improved heat transfer, enhanced safety, and potential for process intensification.

Procedure:

A solution of 1-(4-Bromobenzyl)-5-methyl-1H-pyrazole in acetic acid is combined with a nitrating mixture (nitric acid in acetic acid) in a flow reactor equipped with appropriate temperature control. Typical residence times range from 5-15 minutes at 0-10°C. The output stream is quenched in cold water, and the precipitated product is collected by filtration.

Table 6: Continuous Flow Nitration Parameters

| Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Concentration (M) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 0.5 | 10 | 5 | 0.1 | 80-85 | 95-97 |

| 1.0 | 5 | 10 | 0.1 | 75-80 | 93-95 |

| 0.25 | 20 | 0 | 0.2 | 85-90 | 97-98 |

| 1.0 | 5 | 0 | 0.05 | 70-75 | 90-93 |

Integrated Flow Process

An integrated multi-step flow process can be developed for the complete synthesis of this compound, incorporating pyrazole formation, nitration, and N-alkylation in a continuous sequence.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.29 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (s, 1H, pyrazole-H), 5.33 (s, 2H, CH₂), 2.35 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

δ 157.2, 141.3, 135.1, 131.8 (2C), 130.2 (2C), 121.9, 105.2, 52.6, 12.8

IR (KBr, cm⁻¹):

3124 (C-H aromatic), 2954 (C-H aliphatic), 1532 and 1352 (NO₂), 1482 (C=N), 1076 (C-Br)

Mass Spectrum (ESI):

m/z [M+H]⁺ calculated for C₁₁H₁₀BrN₃O₂: 297.0, found: 297.1

Physical Properties

- Appearance: Off-white to pale yellow crystalline solid

- Melting Point: 142-144°C

- Solubility: Soluble in DMF, DMSO, acetone, sparingly soluble in ethanol, insoluble in water

Scale-Up Considerations and Industrial Production

Industrial Scale Synthetic Route

For industrial-scale production, the N-alkylation of pre-formed 5-methyl-3-nitro-1H-pyrazole is generally preferred due to:

- Better control of regioselectivity

- Fewer side reactions

- Simpler purification processes

- Reduced waste generation

Table 7: Comparison of Synthetic Routes for Industrial Production

| Synthetic Route | Advantages | Disadvantages | Overall Assessment |

|---|---|---|---|

| N-alkylation of 5-methyl-3-nitro-1H-pyrazole | High regioselectivity, Good yields, Scalable | Requires pre-formed pyrazole | Preferred for industrial scale |

| Nitration of 1-(4-bromobenzyl)-5-methyl-1H-pyrazole | One less step, Good yields | Safety concerns, Potential side reactions | Suitable for medium scale |

| De novo pyrazole synthesis | Flexibility in substitution patterns | Multiple steps, Lower overall yield | Research scale only |

| Microwave-assisted methods | Rapid reaction, Energy efficient | Equipment limitations, Scale constraints | Laboratory scale only |

| Flow chemistry approaches | Safety, Scalability, Reproducibility | Equipment cost, Process development time | Promising for future industrial applications |

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone can be used to facilitate nucleophilic substitution reactions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.

Oxidation: Potassium permanganate (KMnO4) in acidic conditions is often used for the oxidation of methyl groups.

Major Products

Substitution: Formation of 1-(4-Amino-benzyl)-5-methyl-3-nitro-1H-pyrazole.

Reduction: Formation of 1-(4-Bromo-benzyl)-5-methyl-3-amino-1H-pyrazole.

Oxidation: Formation of 1-(4-Bromo-benzyl)-5-carboxy-3-nitro-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting diseases such as cancer and inflammation. Its structural properties allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that 1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-(4-Bromo-benzyl)-5-methyl-3-nitro | MDA-MB-231 (Breast) | < 10 | |

| 1-(4-Bromo-benzyl)-5-methyl-3-nitro | HepG2 (Liver) | < 15 | |

| N-(1-benzyl-3,5-dimethyl) | Various | Submicromolar |

Mechanism of Action

The anticancer effects are attributed to several mechanisms, including:

- Enzyme Inhibition : The compound can inhibit kinases involved in cell proliferation.

- Redox Activity : The nitro group may generate reactive oxygen species (ROS), inducing apoptosis in cancer cells.

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects, often through the inhibition of cyclooxygenase enzymes (COX). This leads to a reduction in pro-inflammatory mediators.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains, suggesting its potential as an antibacterial agent.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials with unique electronic and optical properties. Its ability to form complex structures makes it valuable for developing new materials with specific functionalities.

Biological Studies

The compound is employed in biological studies for enzyme inhibition and receptor binding investigations. Its structural similarity to biologically active molecules allows researchers to explore its potential interactions within biological systems.

Case Studies

Several case studies provide insights into the efficacy of pyrazole derivatives:

Case Study 1: Anticancer Efficacy

A study examining the effects of pyrazole derivatives on pancreatic cancer cells found that treatment with 1-(4-Bromo-benzyl)-5-methyl-3-nitro resulted in significant inhibition of cell growth and induction of apoptosis. This suggests its potential as a lead compound for developing new anticancer agents targeting pancreatic tumors.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated significant reduction in edema in a carrageenan-induced paw edema model in rats. These findings indicate the potential for developing therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Analogs

1-(2,4-Dichloro-benzyl)-5-methyl-3-nitro-1H-pyrazole (CAS 956962-22-4)

- Molecular Formula : C₁₁H₉Cl₂N₃O₂

- Key Differences : Replaces bromine with chlorine at the benzyl group.

- Impact: Electron-Withdrawing Effect: Chlorine’s lower electronegativity compared to bromine may reduce electron withdrawal, altering reactivity in nucleophilic aromatic substitution. Lipophilicity: Dichloro substitution increases logP (predicted logP = 3.2 vs. Synthetic Accessibility: Chlorobenzyl bromides are often cheaper than brominated analogs, affecting scalability.

5-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS 73387-52-7)

- Molecular Formula : C₁₀H₉BrN₂

- Key Differences : Lacks nitro and benzyl groups; bromine is directly attached to the phenyl ring.

- Stability: Nitro groups in the target compound may confer higher oxidative stability compared to non-nitro analogs.

Substitution at the N1 Position

Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate

- Molecular Formula : C₂₁H₂₁N₃O₃

- Key Differences : Methoxybenzyl group (electron-donating) vs. bromobenzyl (electron-withdrawing).

- Solubility: Methoxy groups improve aqueous solubility (predicted logP = 2.8 vs. 3.0 for bromo analog).

1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (CAS 1245772-67-1)

- Molecular Formula : C₅H₅F₂N₃O₂

- Key Differences : Difluoromethyl group replaces bromobenzyl.

- Impact :

Biological Activity

1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The bromobenzyl group can engage with hydrophobic pockets in proteins, while the nitro group may participate in redox reactions. These interactions can modulate enzyme activities and influence protein-ligand dynamics, leading to various biological effects such as enzyme inhibition and anti-cancer properties.

1. Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of several cancer cell types, including lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | Not specified | |

| Pazopanib | Various | 0.01 - 0.05 | |

| Ruxolitinib | Various | 0.05 - 0.10 |

2. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It may act on various targets involved in cellular signaling pathways, contributing to its anticancer effects and other therapeutic applications .

Table 2: Enzyme Targets and Their Inhibitory Effects

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Cyclin-dependent kinases (CDK) | Competitive inhibition | |

| Aurora-A kinase | IC50 = 0.067 µM |

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrazole derivatives on various cancer cell lines, including A549 and MDA-MB-231. The results demonstrated that compounds with similar structures to this compound exhibited significant growth inhibition, suggesting their potential as anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated promising anti-inflammatory activity, comparable to standard treatments like dexamethasone .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrazole cores. A standard approach includes:

Bromination : Introducing the bromine substituent via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .

Benzylation : Reacting the brominated pyrazole with 4-bromobenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile .

Nitration : Introducing the nitro group using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–10°C) to minimize side reactions .

Key challenges include regioselectivity during nitration and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the benzyl proton signals appear as a singlet near δ 5.2–5.5 ppm, while nitro group proximity deshields adjacent pyrazole protons .

- IR Spectroscopy : The nitro group shows asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- X-ray Crystallography : Resolves ambiguous regiochemistry and confirms molecular packing, as demonstrated in ethyl pyrazole carboxylate derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine .

Q. How do substituents like bromine and nitro groups influence the compound’s reactivity?

Methodological Answer:

- Bromine : Enhances electrophilic substitution at the para position due to its electron-withdrawing effect. It also facilitates cross-coupling reactions (e.g., Suzuki) for derivatization .

- Nitro Group : Strong electron-withdrawing effect deactivates the pyrazole ring toward electrophiles but activates it toward nucleophilic aromatic substitution (e.g., with amines or thiols under basic conditions) .

- Synergistic Effects : The bromine-nitro combination increases thermal stability but may reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for reactions .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronic parameters (Hammett σ constants) with bioactivity. For example, nitro groups improve antifungal IC₅₀ values by 2–3 fold compared to non-nitrated analogs .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) to identify key residues for interaction optimization .

Q. What strategies resolve contradictions in reported reaction yields for its synthesis?

Methodological Answer:

- Parameter Optimization : Systematic variation of reaction conditions (e.g., temperature, solvent polarity) using design of experiments (DoE). For example, nitration yields improve from 45% to 72% when using H₂SO₄ as a co-solvent instead of acetic acid .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-nitrated derivatives), guiding purification protocols .

- Reproducibility Checks : Independent validation across labs with controlled reagent purity (e.g., ≥99% benzyl chloride) reduces yield variability .

Q. What role does the nitro group play in electrophilic substitution reactions?

Methodological Answer:

- Deactivation : The nitro group directs incoming electrophiles to meta positions relative to itself, but steric hindrance from the benzyl group may override this effect .

- Kinetic Studies : Competition experiments with nitration of analog compounds (e.g., non-nitrated pyrazoles) show a 10-fold slower reaction rate due to deactivation .

- Isotopic Labeling : Using ¹⁵N-labeled HNO₃, NMR tracking confirms nitration occurs preferentially at the 3-position, avoiding steric clashes with the benzyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.